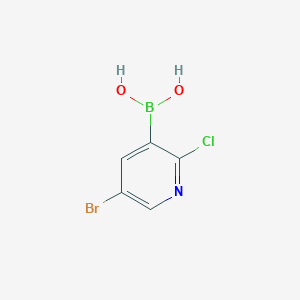

(5-Bromo-2-chloropyridin-3-yl)boronic acid

Description

(5-Bromo-2-chloropyridin-3-yl)boronic acid is a halogenated pyridinylboronic acid derivative with the molecular formula C₅H₄BBrClNO₂. It is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in medicinal chemistry and materials science . The bromo and chloro substituents on the pyridine ring enhance its reactivity by modulating electronic effects, making it a versatile intermediate for constructing complex molecules. Its boronic acid moiety enables selective binding to diols and other nucleophiles, a property exploited in sensors and drug delivery systems .

Structure

2D Structure

Properties

IUPAC Name |

(5-bromo-2-chloropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBrClNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOTXMKSABQXLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1Cl)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657010 | |

| Record name | (5-Bromo-2-chloropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-19-4 | |

| Record name | B-(5-Bromo-2-chloro-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Bromo-2-chloropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Synthesis

1.1. Role in Cross-Coupling Reactions

(5-Bromo-2-chloropyridin-3-yl)boronic acid is primarily utilized in cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds between boronic acids and halogenated compounds, making it invaluable for synthesizing complex organic molecules.

1.2. Synthesis of Pharmaceuticals

The compound serves as a critical intermediate in the synthesis of various pharmaceuticals. For instance, it has been employed to create derivatives that exhibit antimicrobial and anticancer properties. Its ability to participate in nucleophilic substitution reactions further enhances its utility in drug development.

Biological Applications

2.1. Antimicrobial Activity

Recent studies have indicated that derivatives of this compound demonstrate significant antimicrobial activity. The sulfonamide group present in related compounds inhibits bacterial folate synthesis, targeting enzymes essential for bacterial growth.

Case Study:

A study evaluated the compound's efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, revealing promising results in inhibiting bacterial proliferation .

2.2. Anticancer Properties

The compound has also been investigated for its anticancer potential. Its unique structure allows it to interact with cellular targets involved in cancer cell proliferation.

Case Study:

In vitro studies showed that this compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells . The difluoro substitution on the benzene ring enhances its potency against targeted biological pathways.

| Activity Type | Mechanism | Target Organisms/Cells | Results |

|---|---|---|---|

| Antimicrobial | Inhibition of folate synthesis | Staphylococcus aureus, Streptococcus pneumoniae | Significant growth inhibition observed |

| Anticancer | Induction of apoptosis | Breast and lung cancer cell lines | Induced cell death and reduced viability |

Industrial Applications

In the industrial sector, this compound is utilized for producing agrochemicals and specialty chemicals due to its reactivity and stability under various conditions.

Mechanism of Action

The mechanism by which (5-Bromo-2-chloropyridin-3-yl)boronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction, where the boronic acid reacts with an aryl halide in the presence of a palladium catalyst. The molecular targets and pathways involved are typically related to the formation of biaryl compounds, which are valuable in various chemical and pharmaceutical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural Analogs and Substitution Effects

The compound’s reactivity and physicochemical properties are influenced by halogen placement and substituent electronic profiles. Key analogs include:

Key Observations :

- Halogen positioning : Bromine at C5 increases steric bulk compared to chlorine at C6, reducing binding affinity in diol-based systems but enhancing cross-coupling efficiency .

- Electron-withdrawing groups : The chloro substituent at C2 stabilizes the boronate anion, lowering pKa (~8.5) compared to aliphatic boronic acids (pKa ~10) .

Physicochemical Properties

- pKa : The compound’s acidity (pKa ~8.9) is intermediate between phenyl boronic acid (pKa ~8.7) and 3-AcPBA (pKa ~10.2), enabling reversible esterification under physiological conditions .

- Solubility : Lower aqueous solubility (<1 mg/mL) compared to hydroxylated analogs (e.g., 6-hydroxynaphthalen-2-yl boronic acid) due to hydrophobic halogen substituents .

Reactivity and Functional Comparisons

Cross-Coupling Efficiency

In Suzuki-Miyaura reactions, (5-Bromo-2-chloropyridin-3-yl)boronic acid exhibits faster oxidative addition with palladium catalysts than non-halogenated analogs, attributed to electron-deficient aryl halides. However, steric hindrance from C5-Br reduces yields in congested systems compared to (5-Chloropyridin-3-yl)boronic acid (87% vs. 92% yield with 4-iodotoluene) .

Binding Selectivity

Unlike phenyl boronic acid, which preferentially binds cis-diols (e.g., glucose), the pyridinyl core of this compound shifts selectivity toward serine proteases and histidine residues in enzymes. This property is leveraged in protease inhibitor design .

Antiproliferative Potential

While less potent than phenanthren-9-yl boronic acid (IC₅₀ = 0.3 µM in 4T1 cells), this compound shows moderate cytotoxicity (IC₅₀ = 12 µM) due to its ability to inhibit proteasome activity via boronic acid-warhead interactions .

Enzyme Inhibition

The compound’s boronic acid moiety inhibits penicillin-binding protein 1b (PBP1b) at 50 µM, comparable to aliphatic derivatives like compound 2 (IC₅₀ = 45 µM). However, its bulky pyridinyl group reduces membrane permeability compared to smaller analogs .

Biological Activity

(5-Bromo-2-chloropyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 192.44 g/mol. The presence of bromine and chlorine substituents on the pyridine ring enhances its reactivity and selectivity in various chemical reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction.

Enzyme Inhibition

One of the key biological activities of this compound is its ability to act as an enzyme inhibitor. It has been shown to interact with serine proteases, forming reversible covalent bonds with active site serine residues. This interaction can lead to alterations in cell signaling pathways, impacting gene expression and potentially offering therapeutic benefits in conditions where protease activity is dysregulated .

Cytotoxicity and Anticancer Activity

Recent studies have demonstrated that derivatives of boronic acids, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this boronic acid have been reported to induce apoptosis in cancer cells, showing IC50 values significantly lower than those of conventional chemotherapeutics like chlorambucil .

Case Studies

- Inhibition of Serine Proteases : Research indicates that this compound can effectively inhibit serine proteases involved in inflammatory responses. This inhibition may provide a pathway for developing anti-inflammatory drugs targeting specific signaling pathways .

- Anticancer Properties : In vitro studies have shown that boronic acid derivatives can selectively induce apoptosis in cancer cells while sparing normal cells. For example, compounds similar to this compound were tested against breast cancer cell lines MDA-MB-468 and MCF-7, demonstrating significant cytotoxicity .

Data Table: Biological Activity Overview

Preparation Methods

Palladium-Catalyzed Cross-Coupling of Halopyridines with Boron Reagents

- Suzuki-Miyaura Coupling: The halogenated pyridine (e.g., 5-bromo-2-chloropyridine) is reacted with boron reagents such as tetraalkoxydiboron or dialkoxyhydroborane in the presence of a palladium catalyst.

- Typical catalysts include palladium chloride or Pd(PPh3)4.

- Solvents like dioxane or toluene are used with bases such as potassium carbonate, cesium carbonate, or sodium carbonate.

- Reactions are conducted under nitrogen atmosphere at temperatures ranging from 80 to 100 °C for 2–4 hours.

- After reaction completion, work-up involves aqueous extraction, drying, and purification by column chromatography.

This method is well-established and provides good yields of the boronic acid derivatives.

Metal-Halogen Exchange Followed by Borylation

- The halopyridine undergoes metal-halogen exchange using organolithium reagents at low temperatures.

- The resulting organometallic intermediate is then quenched with trialkylborates to afford the boronic acid after hydrolysis.

- This approach requires careful temperature control and handling of reactive organolithium reagents but allows for regioselective borylation.

Direct C-H Borylation Catalyzed by Iridium or Rhodium

- More recently, iridium- or rhodium-catalyzed C-H activation methods allow direct borylation of pyridine rings without pre-functionalization.

- These methods offer atom economy and fewer steps but may require specialized catalysts and conditions.

Detailed Example of a Palladium-Catalyzed Synthesis

A representative synthesis of 5-chloro-2-(pyridin-3-yl)pyridin-3-amine (a close analogue) involves:

| Parameter | Condition/Value |

|---|---|

| Compound A (2-bromo-5-chloropyridin-3-amine) | 500 g |

| Compound B (pyridin-3-ylboronic acid) | 200–300 g |

| Solvent | 1,4-Dioxane (4,500–5,000 mL) |

| Base (carbonate) | Potassium carbonate or cesium carbonate (1,260–1,580 g) |

| Water | 2,250–2,500 mL |

| Catalyst | Palladium chloride (90–100 g) |

| Temperature | 80–85 °C |

| Reaction time | 2–4 hours |

| Atmosphere | Nitrogen |

| Work-up | Extraction with ethyl acetate, drying, column chromatography |

| Yield | 89.99–91.99% |

This method features a solid-liquid ratio of compound A to solvent of about 1:9–12 (g/mL), carbonate to water ratio of 14–16:25 (g/mL), and solvent to water volume ratio of approximately 2:1. The mass ratio of compound A to catalyst is about 5–7:1.

Research Findings and Notes

- The palladium-catalyzed Suzuki coupling is highly efficient for introducing the boronic acid moiety on halogenated pyridines.

- Use of cesium carbonate as a base often improves yields compared to potassium or sodium carbonate.

- The reaction conditions are mild enough to avoid decomposition of sensitive functional groups.

- Nitrogen atmosphere is essential to prevent catalyst deactivation.

- Purification by column chromatography ensures high purity of the boronic acid product.

- Alternative methods like direct C-H borylation are emerging but less commonly applied to this specific substrate.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Palladium-catalyzed Suzuki coupling | Halopyridine + boronic acid or diboron reagents, PdCl2 or Pd(PPh3)4, carbonate base, dioxane, 80–100 °C, N2 | High yield, scalable, well-established | Requires palladium catalyst, inert atmosphere |

| Metal-halogen exchange + borylation | Halopyridine + organolithium, then trialkylborate, low temp | Regioselective borylation | Sensitive reagents, low temp control needed |

| Direct C-H borylation | Ir or Rh catalyst, boron reagent, specialized conditions | Atom economical, fewer steps | Catalyst cost, substrate scope limited |

| Halogenation of pyridine precursor | NBS bromination, diazotization, chlorination | Efficient halogen installation | Multi-step, requires careful control |

Q & A

Basic Questions

Q. What are the common synthetic routes for (5-Bromo-2-chloropyridin-3-yl)boronic acid, and how do reaction conditions influence yield and purity?

- Answer : The compound is typically synthesized via halogenation of pyridine precursors or Suzuki-Miyaura cross-coupling reactions. Key factors include the choice of palladium catalyst (e.g., Pd(PPh₃)₄), solvent polarity (e.g., THF or DMF), and reaction temperature. For example, bromine and chlorine substituents may require controlled stoichiometry to avoid over-halogenation. Post-synthesis purification via recrystallization or column chromatography ensures ≥95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions; ¹¹B NMR identifies boronic acid integrity.

- Mass Spectrometry : MALDI-MS or ESI-MS detects molecular ions, though boroxine formation may require derivatization (e.g., diol esterification) to prevent dehydration artifacts .

- X-ray Crystallography : SHELX software refines crystal structures, resolving steric effects of bromo/chloro groups .

Q. What are the critical safety protocols for handling and storing this compound?

- Answer : Store under anhydrous conditions at 0–6°C to prevent hydrolysis. Use gloves and fume hoods to avoid dermal/ocular exposure. Dispose via neutralization with aqueous base (e.g., NaOH) to reduce environmental toxicity .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and chloro substituents influence reactivity in cross-coupling reactions?

- Answer : The bromine atom acts as a superior leaving group compared to chlorine, favoring oxidative addition in Suzuki-Miyaura reactions. However, steric hindrance from the 2-chloro substituent may reduce catalytic efficiency. Mitigation strategies include using bulky ligands (e.g., SPhos) or microwave-assisted heating to accelerate coupling .

Q. What strategies resolve contradictions in catalytic activity data during Suzuki-Miyaura reactions with this compound?

- Answer : Systematically vary:

- Catalyst : Compare Pd(OAc)₂ vs. PdCl₂(dppf).

- Base : K₂CO₃ (polar aprotic) vs. CsF (anionic).

- Solvent : Dioxane (high boiling) vs. MeCN (polar).

Control experiments (e.g., aryl boronic acid analogs) isolate substituent effects .

Q. How can the binding kinetics of this compound with diol-containing biomolecules be quantitatively analyzed?

- Answer : Use stopped-flow fluorescence or UV-Vis spectroscopy to measure kon/koff rates. For example, fructose binds faster (kon ~10³ M⁻¹s⁻¹) than glucose due to cyclic boronate stability. Thermodynamic affinity (Kd) correlates with on-rate dominance .

Q. What role does this compound play in designing protease inhibitors or therapeutic agents?

- Answer : The boronic acid group mimics tetrahedral transition states in serine protease catalysis (e.g., proteasome inhibitors). Derivatives with pyridine backbones enhance bioavailability and target specificity in anticancer agents .

Q. How can computational modeling optimize derivatives for targeted applications?

- Answer :

- DFT Calculations : Predict electronic effects of substituents on boronic acid pKa and binding affinity.

- Molecular Docking : Screen derivatives against enzyme active sites (e.g., HIV-1 protease) to prioritize synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.